Anti-Prostatic Efficacy Matches Diethylstilbestrol While Oral Estrogenic Potency Is Reduced Approximately 8-Fold
In a direct head-to-head endocrine and anti-fertility study conducted in rats and mice, bifluranol demonstrated anti-prostatic activity described as 'potent' and directly comparable to that of diethylstilbestrol (DES), its closest structural and pharmacological analog. Critically, in the same study, the estrogenic potency of bifluranol by the oral route was quantified as approximately eight times less than that of DES [1]. This dissociation—preserved therapeutic efficacy with markedly reduced estrogenic potency—represents the most important quantitative differentiation for scientific selection.
| Evidence Dimension | Anti-prostatic efficacy (qualitative potency rating) and oral estrogenic potency (relative potency ratio) |
|---|---|
| Target Compound Data | Anti-prostatic activity: 'potent' and 'comparable to DES' via oral route; Oral estrogenic potency: 1× (reference value; approximately 8-fold lower than DES) |
| Comparator Or Baseline | Diethylstilbestrol (DES): Anti-prostatic activity: 'potent' (reference standard); Oral estrogenic potency: approximately 8× that of bifluranol |
| Quantified Difference | Anti-prostatic efficacy: comparable (no significant difference); Estrogenic potency: bifluranol ~0.125× DES (DES ~8× more potent) |
| Conditions | In vivo rat and mouse models; oral administration; endocrine and anti-fertility study design (Dekanski, 1980) |
Why This Matters
This quantified efficacy-to-estrogenicity dissociation provides a superior therapeutic index relative to DES, making bifluranol the preferred reference compound for studies requiring anti-prostatic activity with minimized estrogenic confounders.
- [1] Dekanski JB. Anti-prostatic activity of bifluranol, a fluorinated bibenzyl. Br J Pharmacol. 1980;71(1):11-16. doi:10.1111/j.1476-5381.1980.tb10903.x. PMID: 6258683. View Source
